3-Fluoro-5-(hydroxymethyl)benzoic Acid

Description

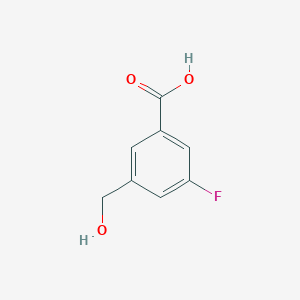

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJHSBTXOXRZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(hydroxymethyl)benzoic Acid

Abstract

3-Fluoro-5-(hydroxymethyl)benzoic acid is a key trifunctional building block in medicinal chemistry and drug development. Its strategic placement of a fluorine atom, a carboxylic acid, and a hydroxymethyl group offers versatile reactivity for the synthesis of complex, biologically active molecules. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, making this molecule a sought-after intermediate. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed, step-by-step protocols and expert insights into the rationale behind experimental choices. The pathways are critically evaluated to assist researchers in selecting the most suitable route for their specific laboratory and scalable production needs.

Introduction: The Significance of this compound in Modern Drug Discovery

The incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. The this compound scaffold is particularly valuable as it provides three distinct functional handles for molecular elaboration. The carboxylic acid can be converted into a variety of functional groups or used for amide coupling, the hydroxymethyl group can be oxidized or used in ether or ester linkages, and the aromatic ring can undergo further substitution reactions. This versatility makes it a crucial intermediate in the synthesis of a range of therapeutic agents, including enzyme inhibitors and receptor modulators. The successful and efficient synthesis of this key intermediate is therefore a critical step in the drug discovery and development pipeline.

Synthesis Pathway I: Selective Reduction of 3-Fluoro-5-formylbenzoic Acid

This pathway represents the most direct and convergent approach to the target molecule. The final step involves the selective reduction of a commercially available or synthesized aldehyde precursor.

Chemical Principles and Strategic Considerations

The core of this pathway lies in the chemoselective reduction of an aromatic aldehyde in the presence of a carboxylic acid. The carboxylic acid is significantly less reactive towards nucleophilic reducing agents like sodium borohydride (NaBH₄) under neutral or slightly basic conditions. This difference in reactivity allows for the selective transformation of the formyl group to a hydroxymethyl group while leaving the carboxyl group intact. The choice of reducing agent and reaction conditions is paramount to prevent over-reduction or esterification side reactions.

Experimental Protocol

Step 1: Synthesis of 3-Fluoro-5-formylbenzoic Acid

While 3-fluoro-5-formylbenzoic acid is commercially available[1][2][3], its synthesis may be required for large-scale applications. An analogous procedure for a similar isomer involves the hydrolysis of a nitrile precursor[4][5].

Step 2: Selective Reduction to this compound

-

Materials:

-

3-Fluoro-5-formylbenzoic acid

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-fluoro-5-formylbenzoic acid (1.0 eq.) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1M HCl until the pH is ~2-3.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

-

Pathway I: Workflow Diagram

Synthesis Pathway II: Functionalization of 3-Fluoro-5-methylbenzoic Acid

This pathway utilizes a readily available methyl-substituted precursor and introduces the hydroxymethyl functionality through a series of well-established transformations.

Chemical Principles and Strategic Considerations

This route involves the protection of the carboxylic acid, followed by benzylic bromination and subsequent hydrolysis. Esterification of the carboxylic acid is a crucial first step to prevent unwanted side reactions during the radical-initiated bromination of the methyl group with N-bromosuccinimide (NBS). The resulting benzyl bromide is then hydrolyzed to the corresponding benzyl alcohol. Finally, deprotection of the ester yields the target molecule. This pathway is longer but relies on robust and scalable reactions.

Experimental Protocol

Step 1: Esterification of 3-Fluoro-5-methylbenzoic Acid

-

Materials:

-

3-Fluoro-5-methylbenzoic acid[6]

-

Methanol or Ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 3-fluoro-5-methylbenzoic acid in an excess of methanol or ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the corresponding ester.

-

Step 2: Benzylic Bromination

-

Materials:

-

Methyl or Ethyl 3-fluoro-5-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

-

Procedure:

-

Dissolve the ester in carbon tetrachloride.

-

Add NBS (1.1 eq.) and a catalytic amount of AIBN.

-

Reflux the mixture under inert atmosphere until the reaction is complete (TLC monitoring).

-

Cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude benzyl bromide.

-

Step 3: Hydrolysis of the Benzyl Bromide

-

Materials:

-

Crude methyl or ethyl 3-(bromomethyl)-5-fluorobenzoate

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Tetrahydrofuran (THF) or other suitable co-solvent

-

-

Procedure:

-

Dissolve the crude benzyl bromide in a mixture of THF and water.

-

Add an aqueous solution of NaOH or KOH (2.2 eq.).

-

Stir the mixture at room temperature or gentle heat until both hydrolysis of the bromide and saponification of the ester are complete.

-

Acidify the reaction mixture with 1M HCl to pH ~2-3.

-

Extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to yield the crude product.

-

Purify by recrystallization or column chromatography.

-

Pathway II: Workflow Diagram

Comparison of Synthetic Pathways

| Feature | Pathway I: Selective Reduction | Pathway II: Functionalization of Methyl Group |

| Number of Steps | 1-2 (depending on precursor availability) | 3 |

| Starting Material | 3-Fluoro-5-formylbenzoic acid | 3-Fluoro-5-methylbenzoic acid |

| Key Reagents | NaBH₄ | NBS, AIBN, H₂SO₄, NaOH |

| Scalability | Good, if precursor is available | Excellent, uses common bulk reagents |

| Advantages | High convergency, direct | Reliable and well-established reactions |

| Disadvantages | Relies on availability of the formyl precursor | Longer route, involves hazardous reagents (NBS, CCl₄) |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The most direct pathway involves the selective reduction of 3-fluoro-5-formylbenzoic acid, offering a quick and efficient conversion to the final product. However, the availability and cost of the starting aldehyde may be a limiting factor for large-scale synthesis. The alternative pathway, starting from the more readily available 3-fluoro-5-methylbenzoic acid, provides a robust and scalable, albeit longer, synthetic sequence. The choice of the optimal pathway will depend on the specific requirements of the research or development project, including scale, cost, and available starting materials. This guide provides the necessary technical details and strategic insights to enable researchers to make an informed decision and successfully synthesize this valuable building block for their drug discovery endeavors.

References

Physicochemical properties of 3-Fluoro-5-(hydroxymethyl)benzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-Fluoro-5-(hydroxymethyl)benzoic Acid

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic molecules have become indispensable tools for modulating the properties of therapeutic agents. The strategic introduction of fluorine can significantly influence lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] this compound is a bifunctional fluorinated building block of significant interest to researchers and drug development professionals. Its structure incorporates a carboxylic acid, a primary alcohol, and a fluorine atom on an aromatic ring, providing three distinct points for chemical modification and interaction.

This technical guide offers a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the focus extends beyond a mere compilation of data. This document provides insights into the causality behind experimental choices and presents robust, self-validating protocols for the characterization of this and similar chemical entities. The information herein is intended to empower researchers in their synthesis, characterization, and application of this versatile intermediate in the pursuit of novel therapeutics.[2][3]

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. The following identifiers and structural details define this compound.

-

IUPAC Name: this compound

-

Chemical Structure:

-

SMILES: O=C(O)c1cc(F)cc(CO)c1

-

InChI Key: UOKBFIOAEPCADP-UHFFFAOYSA-N (Derived from similar compound[7])

-

Summary of Physicochemical Properties

The functional utility of a chemical intermediate in drug design is largely dictated by its physicochemical properties. These values influence its reactivity, solubility, and formulation potential. The data below is a consolidation of available information, with predicted values clearly noted.

| Property | Value / Description | Source(s) |

| Appearance | Off-white to pale cream powder | [6] |

| Melting Point | Data not available in cited literature. See Protocol 4.1 for determination. | - |

| Boiling Point | 349.1 ± 32.0 °C (Predicted) | [6] |

| Density | 1.417 ± 0.06 g/cm³ (Predicted) | [6] |

| Acidity (pKa) | 3.86 ± 0.10 (Predicted) | [6] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water. See Protocol 4.2 for determination. | - |

The predicted pKa of 3.86 is identical to the experimental pKa of its parent compound, 3-fluorobenzoic acid, suggesting the hydroxymethyl group has a minimal electronic effect on the acidity of the carboxylic acid.[6][8]

Spectroscopic and Spectrometric Profile

For any novel or synthesized compound, unambiguous structural confirmation is paramount. The following sections describe the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, spectra should be acquired in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons from the hydroxyl and carboxylic acid groups.

-

¹H NMR:

-

Aromatic Protons (3H): Three distinct signals are expected in the aromatic region (~7.0-8.0 ppm). Each signal will appear as a multiplet due to complex splitting from both proton-proton (ortho, meta) and proton-fluorine couplings.

-

Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.5 ppm.

-

Hydroxyl Proton (-CH₂O H, 1H): A broad singlet, exchangeable with D₂O. Its chemical shift is concentration and temperature-dependent.

-

Carboxylic Acid Proton (-COO H, 1H): A very broad singlet at a downfield shift (>12 ppm), which is also exchangeable with D₂O.

-

-

¹³C NMR:

-

Eight distinct carbon signals are expected.

-

Carbonyl Carbon (~165-170 ppm): The carboxylic acid carbonyl.

-

Aromatic Carbons (~110-165 ppm): Six signals, with the carbon directly attached to fluorine exhibiting a large C-F coupling constant.

-

Methylene Carbon (~60-65 ppm): The -CH₂OH carbon.

-

-

¹⁹F NMR:

-

A single signal is expected, as there is only one fluorine environment in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by the following absorption bands.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[9]

-

O-H Stretch (Alcohol): A moderately broad band around 3500-3200 cm⁻¹. This may be superimposed on the broader carboxylic acid O-H stretch.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1710-1680 cm⁻¹.[9]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: Bands in the 1320-1210 cm⁻¹ region for the carboxylic acid and around 1050 cm⁻¹ for the primary alcohol.

-

C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z corresponding to the molecular weight (170.14). High-resolution mass spectrometry (HRMS) should yield a mass measurement matching the exact mass of C₈H₇FO₃ (170.0379).

-

Key Fragments: Common fragmentation pathways would include the loss of water (m/z 152), the loss of the formyl radical (-CHO, m/z 141), and the loss of the carboxyl group (-COOH, m/z 125).

Experimental Methodologies

The trustworthiness of scientific data relies on the robustness of the experimental protocols used to generate it. The following are step-by-step methodologies for determining the key physicochemical properties of this compound.

Protocol 4.1: Determination of Melting Point (Capillary Method)

This protocol follows the principles outlined in USP <741>.

-

Preparation: Ensure the compound is dry and finely powdered.

-

Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement (Scouting Run): Heat the sample rapidly (10-20 °C/min) to get an approximate melting range.

-

Measurement (Accurate Run): Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the scouting run.

-

Refinement: Decrease the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂.

-

Causality Note: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate measurement. A sharp melting range (<2 °C) is often indicative of high purity.

Protocol 4.2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing chemicals.

-

Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed, screw-capped flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Trustworthiness Insight: Preliminary experiments should be run to confirm that equilibrium is achieved within the chosen timeframe. This is done by taking measurements at different time points (e.g., 24h, 36h, 48h) until the concentration plateaus.

-

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifuge the sample to separate the solid and aqueous phases.

-

Sampling: Carefully extract a sample from the clear, supernatant aqueous phase.

-

Analysis: Determine the concentration of the compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.

-

Calculation: The measured concentration represents the aqueous solubility of the compound at that temperature.

Visualization of Key Workflows

Visual diagrams can clarify complex processes and logical relationships, providing a clear roadmap for experimental design and data interpretation.

Significance in Research and Drug Development

This compound is more than just a chemical structure; it is a versatile tool for medicinal chemists.

-

Orthogonal Functional Groups: The carboxylic acid and alcohol provide two distinct handles for chemical reactions. The carboxylic acid can be readily converted to amides, esters, or other bioisosteres, while the alcohol can be oxidized to an aldehyde or used in ether synthesis. This orthogonality allows for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.[10]

-

Role of Fluorine: The meta-positioned fluorine atom acts as a powerful modulator. It is an electron-withdrawing group that influences the acidity of the carboxylic acid and can alter the pKa of nearby basic centers in a final drug molecule. Crucially, it can form favorable interactions (e.g., hydrogen bonds, dipole interactions) within a target protein's binding pocket and can block sites of metabolism, potentially increasing a drug's half-life.[1]

-

Scaffold for Bioactive Molecules: Benzoic acid derivatives are core components of numerous approved drugs. This specific intermediate is a valuable precursor for synthesizing complex molecules targeting a range of biological systems, from enzymes to G-protein coupled receptors.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general hazards can be inferred from structurally similar compounds.

-

Potential Hazards: Based on analogs like 3-fluorobenzoic acid, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

-

Recommended Precautions:

-

Handle in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[6]

-

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. CAS 816449-67-9 | 2629-3-77 | MDL MFCD20659871 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. This compound | 816449-67-9 [amp.chemicalbook.com]

- 7. Benzoic acid, 3-(hydroxymethyl)- | C8H8O3 | CID 185629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 3-フルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

1H NMR spectrum and analysis of 3-Fluoro-5-(hydroxymethyl)benzoic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum and Analysis of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and regulatory compliance. Molecules such as this compound, a substituted aromatic scaffold, represent a class of intermediates pivotal to the synthesis of complex pharmaceutical agents. The precise arrangement of its functional groups—a fluorine atom, a carboxylic acid, and a hydroxymethyl group—imparts unique electronic and steric properties that are critical to its function. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the premier analytical technique for confirming the identity, purity, and detailed structural features of such molecules. This guide provides a comprehensive, field-tested approach to the ¹H NMR analysis of this specific compound, moving beyond rote interpretation to explain the causal relationships between molecular structure and spectral output.

Foundational Principles: Decoding the ¹H NMR Spectrum

At its core, ¹H NMR spectroscopy exploits the magnetic properties of proton nuclei. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating two distinct energy states. The energy difference between these states is minute and corresponds to the radiofrequency region of the electromagnetic spectrum.

The true analytical power of NMR lies in three key phenomena:

-

Chemical Shift (δ): The precise resonance frequency of a proton is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (like fluorine or a carboxylic acid) pull electron density away from a nearby proton, "deshielding" it from the external magnetic field. This deshielded proton experiences a stronger effective magnetic field and thus resonates at a higher frequency (further "downfield," or higher ppm value). Conversely, electron-donating groups "shield" protons, causing them to resonate "upfield" (lower ppm value). For aromatic systems, the circulation of π-electrons generates a "ring current" that strongly deshields aromatic protons, shifting them significantly downfield (typically 6.5-8.5 ppm).[1]

-

Spin-Spin Coupling (J): The magnetic field experienced by a proton is perturbed by the spin states of neighboring, non-equivalent protons. This interaction, mediated through the bonding electrons, splits the NMR signal into a multiplet. The magnitude of this splitting, the coupling constant (J), is independent of the external magnetic field strength and provides crucial information about the connectivity and spatial relationship of atoms.

-

Integration: The area under an NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

Substituent Effects on the Aromatic Ring

The ¹H NMR spectrum of this compound is dominated by the interplay of its three substituents on the benzene ring:

-

Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the ring, deshielding the aromatic protons.

-

Fluorine (-F): A highly electronegative atom that exerts a strong electron-withdrawing inductive effect. It also possesses lone pairs that can participate in resonance, though its inductive effect is generally dominant. Crucially, as a spin-1/2 nucleus, it couples with nearby protons, providing an additional layer of structural information.[2]

-

Hydroxymethyl (-CH₂OH): A weakly deactivating group.

These substituents create a unique electronic environment for each of the three aromatic protons (at positions 2, 4, and 6), rendering them chemically non-equivalent and leading to distinct signals.

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality, interpretable NMR spectrum is critically dependent on meticulous sample preparation.[3][4][5] The following protocol is designed to ensure spectral integrity and reproducibility.

Step-by-Step Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[3][4] This quantity is sufficient for a standard ¹H NMR experiment on a 400 MHz or higher spectrometer.

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.[5][6]

-

Causality: Deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) are used because they are "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from obscuring the analyte signals.[5] For this molecule, DMSO-d₆ is the recommended solvent. Its polarity aids in dissolving the carboxylic acid, and more importantly, it slows down the rate of proton exchange. This allows the distinct signals for the carboxylic acid (-COOH) and hydroxyl (-OH) protons to be observed, which might otherwise be broadened or absent in other solvents.

-

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution.

-

Causality: TMS serves as the universal internal reference for ¹H NMR. Its 12 equivalent protons produce a single, sharp signal that is defined as 0.00 ppm.[7] All other chemical shifts are measured relative to this standard, ensuring comparability of spectra across different instruments and experiments.

-

-

Homogenization: Gently agitate the vial until the solid is completely dissolved. If necessary, gentle warming can be applied.

-

Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube.[3]

-

Causality: This crucial step removes any particulate matter (dust, undissolved solid) from the sample. Solid particles disrupt the homogeneity of the magnetic field within the sample, leading to broadened spectral lines and a loss of resolution. The final solution depth in the tube should be approximately 4-5 cm.[3]

-

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Workflow

The process from a prepared sample to a final spectrum follows a standardized workflow.

Caption: Workflow for NMR sample preparation and data acquisition.

Spectral Prediction and Analysis

A rigorous analysis begins with a prediction of the spectrum based on the molecular structure. This establishes a hypothesis that can be tested against the experimental data.

Structure of this compound:

Predicted ¹H NMR Signals

| Proton Label | Chemical Shift (δ, ppm) Range | Predicted Multiplicity | Coupling To | Integration |

| H-a (-COOH) | 12.0 - 13.5 | Broad Singlet (br s) | (Exchanges) | 1H |

| H-b (Ar-H) | 7.6 - 7.9 | Multiplet (m) or ddd | H-d, H-f, F | 1H |

| H-d (Ar-H) | 7.4 - 7.7 | Multiplet (m) or ddd | H-b, H-f, F | 1H |

| H-f (Ar-H) | 7.3 - 7.6 | Multiplet (m) or t | H-b, H-d, F | 1H |

| H-g (-CH₂) | ~4.6 | Doublet (d) | H-h | 2H |

| H-h (-OH) | ~5.4 | Triplet (t) | H-g | 1H |

Detailed Signal Interpretation

-

Carboxylic Acid Proton (H-a): This proton is highly acidic and deshielded, appearing far downfield.[8] Its signal is typically broad due to rapid chemical exchange with trace amounts of water and quadrupolar interactions with the solvent. In a D₂O exchange experiment, this peak would disappear, confirming its assignment.

-

Methylene and Hydroxyl Protons (H-g, H-h): In DMSO-d₆, the exchange of the hydroxyl proton (H-h) is slow enough to observe coupling. The two equivalent methylene protons (H-g) are split by the single hydroxyl proton (H-h) into a doublet . The hydroxyl proton (H-h) is split by the two methylene protons (H-g) into a triplet . This mutual coupling is definitive proof of the -CH₂OH fragment's integrity.

-

Aromatic Protons (H-b, H-d, H-f): This region is the most information-rich and complex due to both H-H and H-F coupling.

| Coupling Type | Number of Bonds | Typical J Value (Hz) | In this Molecule |

| Ortho (H-H) | 3 | 6 - 9 | ³Jdf |

| Meta (H-H) | 4 | 1 - 3 | ⁴Jbd |

| Para (H-H) | 5 | < 1 (often 0) | ⁵Jbf |

| Ortho (H-F) | 3 | 5 - 10 | ³JdF |

| Meta (H-F) | 4 | 3 - 8 | ⁴JbF |

| Para (H-F) | 5 | < 2 | ⁵JfF |

-

Analysis of H-b (Position 2): This proton is meta to both H-d (⁴Jbd) and the fluorine atom (⁴JbF). It is also para to H-f (⁵Jbf), a coupling that is likely too small to be resolved. The signal will appear as a complex multiplet, or a doublet of doublets if only the meta couplings are resolved.

-

Analysis of H-d (Position 4): This proton is ortho to the fluorine atom (³JdF) and meta to proton H-b (⁴Jbd). It is also ortho to proton H-f (³Jdf). This proton will experience the largest number of significant couplings and will likely appear as the most complex multiplet (a doublet of doublet of doublets).

-

Analysis of H-f (Position 6): This proton is ortho to H-d (³Jdf) and para to the fluorine atom (⁵JfF), which will be a very small coupling. It is also para to H-b (⁵Jbf), which is also negligible. Therefore, this signal is expected to be the simplest in the aromatic region, appearing as a triplet-like structure or a narrow multiplet, primarily due to the large ortho coupling to H-d and a smaller meta coupling to H-b.

Advanced Techniques for Unambiguous Assignment

While a 1D ¹H NMR spectrum provides a wealth of information, complex overlapping signals in the aromatic region may require further clarification.

Caption: Logical workflow for advanced NMR analysis.

-

COSY (Correlation Spectroscopy): A 2D experiment that shows cross-peaks between protons that are spin-coupled. This would visually confirm the J-coupling between H-d and H-f (ortho) and between H-d and H-b (meta).

-

¹⁹F NMR: Given the presence of fluorine, running a ¹⁹F NMR spectrum is highly recommended. Fluorine-19 is a 100% abundant, spin-1/2 nucleus, making it highly sensitive for NMR.[2][10] The spectrum would show a single signal for the fluorine atom, which would be split by the neighboring protons (H-d and H-b), confirming the H-F coupling relationships from the proton perspective.

Conclusion

The ¹H NMR analysis of this compound is a prime example of how fundamental NMR principles can be applied to deduce complex structural information. A successful analysis hinges on a combination of meticulous sample preparation, a predictive understanding of substituent effects, and a careful deconstruction of spin-spin coupling patterns, particularly the interplay between H-H and H-F couplings. By following the structured approach outlined in this guide, researchers can confidently elucidate and validate the structure of this and related fluorinated aromatic compounds, ensuring the integrity and progression of their research and development endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. biophysics.org [biophysics.org]

A Technical Guide to the Solubility of 3-Fluoro-5-(hydroxymethyl)benzoic Acid in Common Organic Solvents

Executive Summary

3-Fluoro-5-(hydroxymethyl)benzoic acid is a unique trifunctional molecule incorporating a benzoic acid moiety, a fluorine substituent, and a hydroxymethyl group. This combination of functional groups imparts a distinct polarity and hydrogen bonding capability that dictates its solubility profile. This guide will deconstruct the molecular features of this compound to predict its solubility in various classes of organic solvents and provide a detailed experimental workflow for empirical determination.

Physicochemical Properties and Molecular Structure Analysis

To understand the solubility of this compound, we must first analyze its molecular structure and the resulting physicochemical properties.

Molecular Structure:

Molecular Structure of this compound.

-

Carboxylic Acid Group (-COOH): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. Carboxylic acids can form strong hydrogen bonds with water and other protic solvents.[1][2][3][4] They also contribute to the acidic nature of the molecule.

-

Hydroxymethyl Group (-CH2OH): This primary alcohol group is also polar and can act as a hydrogen bond donor and acceptor. This feature generally enhances solubility in polar, protic solvents.

-

Fluorine Substituent (-F): Fluorine is a highly electronegative atom, which introduces a dipole moment into the benzene ring. While a single fluorine atom does not drastically alter the overall polarity in the way a hydroxyl or carboxyl group does, it can influence intermolecular interactions.

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic. As the size of the nonpolar portion of a molecule increases, its solubility in polar solvents like water tends to decrease.[1][3]

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 170.14 g/mol | Based on the molecular formula C8H7FO3.[] |

| Polarity | Polar | The presence of three polar functional groups (-COOH, -CH2OH, -F) outweighs the nonpolar aromatic ring. |

| Hydrogen Bonding | Strong donor and acceptor capabilities | The carboxylic acid and hydroxymethyl groups are primary sites for hydrogen bonding.[6] |

| Acidity (pKa) | Likely slightly more acidic than benzoic acid (pKa ~4.2) | The electron-withdrawing fluorine atom can increase the acidity of the carboxylic acid group. |

Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1] The polarity and hydrogen bonding capabilities of this compound suggest a preference for polar solvents.

Solubility Prediction Table:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The compound can form strong hydrogen bonds with these solvents via its -COOH and -CH2OH groups. Carboxylic acids with fewer than five carbons are typically miscible with water.[1][3][4] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable interactions with the polar groups of the solute. Benzoic acid exhibits high solubility in DMF and DMSO.[7] |

| Moderate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Moderate to Low | These solvents have moderate dipole moments but lack hydrogen bond donating ability. Solubility will depend on the balance between the polar functional groups and the nonpolar aromatic ring. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The large difference in polarity between the solute and these solvents will likely result in poor solubility. The nonpolar aromatic ring will have some affinity for toluene, but this is unlikely to overcome the influence of the polar groups.[1][3] |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow

Workflow for quantitative solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining after equilibration.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48-72 hours is ideal for crystalline solids). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated micropipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

-

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for strong predictions of its behavior in common organic solvents. The presence of both hydrogen bond donating and accepting groups, coupled with its overall polarity, suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents. Conversely, poor solubility is expected in nonpolar solvents. The provided experimental protocol offers a robust framework for researchers to empirically determine the solubility of this compound, enabling its effective use in drug discovery, process development, and other scientific applications.

References

An In-depth Technical Guide to 3-Fluoro-5-(hydroxymethyl)benzoic Acid (CAS Number: 816449-67-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(hydroxymethyl)benzoic acid, with CAS number 816449-67-9, is a versatile fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique trifunctional nature, featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom on a benzene ring, provides a scaffold for the development of complex molecules with diverse biological activities. The presence of the fluorine atom can significantly influence the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of this compound, designed to support researchers in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 816449-67-9 | [3] |

| Molecular Formula | C₈H₇FO₃ | [4] |

| Molecular Weight | 170.14 g/mol | [4] |

| Appearance | Off-white to pale cream powder | [2] |

| Predicted Boiling Point | 349.1 ± 32.0 °C | [2] |

| Predicted Density | 1.417 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 3.86 ± 0.10 | [2] |

Synthesis and Reactivity

The synthesis of fluorinated benzoic acids often involves multi-step reaction sequences. While a specific, detailed protocol for this compound is not widely published, general methodologies for similar structures can be adapted. For instance, the synthesis of related hydroxybenzoic acids has been achieved through processes involving nitration, esterification, reduction, diazotization, and hydrolysis of fluorinated precursors.[5][6] The reactivity of this compound is dictated by its three functional groups. The carboxylic acid can undergo esterification or amidation, the hydroxymethyl group can be oxidized or converted to other functional groups, and the aromatic ring is susceptible to electrophilic substitution, with the fluorine and other substituents directing the regioselectivity of these reactions.

Applications in Research and Drug Development

Fluorinated benzoic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The strategic incorporation of fluorine can lead to improved drug candidates with enhanced pharmacological profiles.[1] this compound, in particular, holds promise as a precursor for novel therapeutics. For example, similar fluorinated benzoic acid derivatives are utilized in the synthesis of mGluR5 receptor antagonists, which are being investigated for the treatment of neurological and psychiatric disorders such as anxiety and depression.[7] The unique substitution pattern of this compound makes it an attractive starting material for creating diverse chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

GHS Hazard Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

(Note: GHS classifications are based on data for similar compounds and should be used as a guideline. A substance-specific safety data sheet should be consulted for definitive information.)

Handling and Storage:

This compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

First-Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for the synthesis of a similar compound, 3-fluoro-4-hydroxy benzoic acid, is described as follows. This can serve as a starting point for developing a synthesis for this compound, with appropriate modifications.

Example Synthesis of a Related Compound (3-fluoro-4-hydroxy benzoic acid):

98.8 g of 3-fluoro-4-methoxy benzoic acid was mixed with 215 ml of concentrated hydrogen bromide solution and 215 ml of acetic acid and heated under reflux for 34 hours with stirring.[8] Thereafter, the reaction mixture was cooled with water, and the precipitated crystal was filtered.[8] This crystal was recrystallized with water to obtain the final product.[8]

Visualizations

Chemical Structure of this compound:

Caption: 2D structure of this compound.

General Synthetic Workflow for Fluorinated Benzoic Acids:

Caption: A general synthetic pathway for producing hydroxybenzoic acids.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 816449-67-9 [amp.chemicalbook.com]

- 3. CAS 816449-67-9 | 2629-3-77 | MDL MFCD20659871 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 816449-67-9|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. prepchem.com [prepchem.com]

A Technical Guide to the Reactivity and Derivatization of the Hydroxymethyl Group in 3-Fluoro-5-(hydroxymethyl)benzoic acid

This guide provides an in-depth exploration of the chemical reactivity of the hydroxymethyl group in 3-Fluoro-5-(hydroxymethyl)benzoic acid, a versatile building block in modern medicinal chemistry. We will dissect the electronic influences governing its reactivity and provide detailed, field-proven protocols for its key transformations, including oxidation, esterification, and etherification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional aromatic compound of significant interest in drug discovery. The strategic placement of a fluorine atom, a carboxylic acid, and a hydroxymethyl group on the benzene ring offers a unique combination of properties and synthetic handles. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The carboxylic acid provides a site for amide bond formation or salt formation, while the hydroxymethyl group serves as a versatile precursor for a variety of functional groups. Understanding the reactivity of this primary benzylic alcohol is paramount to its effective utilization in the synthesis of complex molecular architectures.

The electronic landscape of the aromatic ring is heavily influenced by the two electron-withdrawing groups: the fluorine atom and the carboxylic acid. These groups decrease the electron density of the benzene ring, which in turn affects the reactivity of the hydroxymethyl group. This guide will delve into the practical implications of these electronic effects on common synthetic transformations.

Section 1: Oxidation of the Hydroxymethyl Group to an Aldehyde

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 3-Fluoro-5-formylbenzoic acid, is a crucial transformation. This aldehyde is a valuable intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions.

Mechanistic Considerations and Reagent Selection

The presence of electron-withdrawing groups on the benzene ring can influence the rate of oxidation of benzylic alcohols. However, for practical synthetic purposes, a range of mild oxidizing agents can be employed effectively. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and Swern oxidation conditions are suitable for this transformation as they are known to oxidize primary alcohols to aldehydes without over-oxidation to the carboxylic acid, especially in anhydrous conditions.[1][2][3][4][5]

We will focus on a PCC-based oxidation, a widely used and reliable method. The mechanism involves the formation of a chromate ester, followed by an E2-like elimination of a proton from the benzylic carbon, facilitated by a base (such as pyridine), to yield the aldehyde.[1][2][3][5]

Caption: General mechanism of PCC oxidation.

Detailed Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol is designed for the selective oxidation of this compound to 3-Fluoro-5-formylbenzoic acid.

Materials:

-

This compound

-

Pyridinium Chlorochromate (PCC)

-

Celite® or silica gel

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add PCC (1.5 equivalents) and a layer of Celite® or silica gel. Add anhydrous DCM to form a slurry.

-

Addition of Starting Material: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred PCC slurry at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake with additional diethyl ether.

-

Extraction and Drying: Combine the organic filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 3-Fluoro-5-formylbenzoic acid can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation:

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Pyridinium Chlorochromate (PCC) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Product | 3-Fluoro-5-formylbenzoic acid |

Section 2: Esterification of the Hydroxymethyl Group

Esterification of the hydroxymethyl group provides a means to introduce a variety of ester functionalities, which can act as prodrug moieties or as handles for further synthetic transformations.

Mechanistic Insights: Fischer-Speier Esterification

The direct esterification of the hydroxymethyl group can be achieved via the Fischer-Speier esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid.[6][7][8][9] The reaction is an equilibrium process, and to drive it towards the product, an excess of the carboxylic acid or removal of water is necessary.

The mechanism involves protonation of the carboxylic acid by the catalyst, followed by nucleophilic attack of the hydroxymethyl group's oxygen atom on the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[6][7][8][9][10]

Caption: Workflow of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of an Exemplary Ester

This protocol describes the synthesis of the acetate ester of this compound.

Materials:

-

This compound

-

Acetic acid (in excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (1.0 equivalent) in a mixture of acetic acid (5-10 equivalents) and toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Azeotropic Water Removal: Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is basic, then wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude ester can be purified by column chromatography on silica gel.

Data Presentation:

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Acetic Acid |

| Catalyst | Concentrated Sulfuric Acid |

| Solvent | Toluene |

| Temperature | Reflux |

| Product | 3-Fluoro-5-(acetoxymethyl)benzoic acid |

Section 3: Etherification of the Hydroxymethyl Group

The conversion of the hydroxymethyl group to an ether linkage is a common strategy in drug design to modulate lipophilicity and other physicochemical properties.

Theoretical Framework: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers and proceeds via an SN2 mechanism.[11][12][13][14][15] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide. For the hydroxymethyl group of our target molecule, a two-step procedure is necessary to avoid the interference of the acidic carboxylic acid proton. The carboxylic acid must first be protected, typically as an ester.

Caption: Logical workflow for Williamson Ether Synthesis.

Detailed Experimental Protocol: A Two-Step Ether Synthesis

This protocol outlines the synthesis of a methyl ether derivative, which requires initial protection of the carboxylic acid.

Step 1: Esterification of the Carboxylic Acid

-

Procedure: Follow a standard Fischer esterification protocol by refluxing this compound in methanol with a catalytic amount of sulfuric acid. The work-up involves neutralization and extraction to isolate methyl 3-fluoro-5-(hydroxymethyl)benzoate.

Step 2: Williamson Ether Synthesis

Materials:

-

Methyl 3-fluoro-5-(hydroxymethyl)benzoate (from Step 1)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Methyl iodide (or other alkyl halide)

-

Ammonium chloride solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

Alkoxide Formation: To a solution of methyl 3-fluoro-5-(hydroxymethyl)benzoate (1.0 equivalent) in anhydrous THF or DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes.

-

Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with ethyl acetate.

-

Extraction and Drying: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude methyl 3-fluoro-5-(methoxymethyl)benzoate can be purified by column chromatography.

-

Deprotection (Optional): The methyl ester can be hydrolyzed to the carboxylic acid using standard saponification conditions (e.g., LiOH in THF/water).

Data Presentation:

| Parameter | Value |

| Starting Material | Methyl 3-fluoro-5-(hydroxymethyl)benzoate |

| Base | Sodium Hydride (NaH) |

| Alkylating Agent | Methyl Iodide |

| Solvent | Anhydrous THF or DMF |

| Temperature | 0 °C to Room Temperature |

| Product | Methyl 3-fluoro-5-(methoxymethyl)benzoate |

Section 4: Applications in Medicinal Chemistry

Derivatives of this compound are valuable scaffolds in the development of novel therapeutics. The ability to functionalize the hydroxymethyl group allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. For instance, the conversion of the hydroxymethyl group to various ethers, esters, or other functionalities can modulate a compound's lipophilicity, metabolic stability, and target engagement.

This structural motif is found in a variety of biologically active molecules, including inhibitors of enzymes and modulators of receptors. The strategic placement of the fluorine atom often leads to improved potency and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. The hydroxymethyl group, while influenced by the electron-withdrawing nature of the adjacent substituents, undergoes a range of predictable and high-yielding transformations. This guide has provided a comprehensive overview of the key reactions of this functional group, complete with detailed, actionable protocols and mechanistic insights. By understanding and applying these synthetic strategies, researchers can effectively utilize this compound in the design and synthesis of novel therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Alcohol Reactivity [www2.chemistry.msu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Acidity and pKa of 3-Fluoro-5-(hydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) of a molecule is a critical physicochemical parameter in drug discovery and development, profoundly influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of the acidity of 3-Fluoro-5-(hydroxymethyl)benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. We will dissect the electronic effects of the fluoro and hydroxymethyl substituents, predict the compound's pKa relative to its parent structure, and detail authoritative experimental and theoretical methods for its precise determination. This document serves as a comprehensive technical resource, blending theoretical principles with practical, field-proven methodologies.

Theoretical Framework: Understanding the Foundations of Acidity

The acidity of an aromatic carboxylic acid is fundamentally determined by the stability of its conjugate base, the carboxylate anion. The parent molecule, benzoic acid, has a pKa of approximately 4.20 in water at 25°C.[1][2][3] This value serves as our benchmark. Any substituent on the benzene ring will modulate this acidity by either stabilizing or destabilizing the negative charge that develops on the carboxylate group upon deprotonation.

These modulations are primarily governed by two electronic phenomena:

-

Inductive Effects (-I/+I): These are transmitted through sigma (σ) bonds and are dependent on the electronegativity of the atoms and the distance from the reaction center. Electron-withdrawing groups (EWGs) possess a negative inductive effect (-I), pulling electron density away from the carboxylate, thereby dispersing and stabilizing the negative charge. This stabilization of the conjugate base leads to a stronger acid (lower pKa).[4][5][6]

-

Resonance Effects (+R/-R or +M/-M): These effects involve the delocalization of electrons through the pi (π) system of the aromatic ring. Electron-withdrawing groups with pi-acceptor capabilities (-R) can further delocalize the negative charge of the carboxylate, increasing acidity. Conversely, electron-donating groups (+I or +R) destabilize the anion by intensifying the negative charge, resulting in a weaker acid (higher pKa).[7]

For meta-substituted benzoic acids, the inductive effect is the primary influencer, as the substituent is not in a position to directly participate in resonance with the carboxyl group.

Analysis of Substituents on this compound

To predict the acidity of the target molecule, we must analyze the individual and combined effects of the fluoro and hydroxymethyl groups positioned meta to the carboxylic acid.

The 3-Fluoro Substituent

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). When placed at the meta position, it effectively pulls electron density from the aromatic ring through the sigma bond framework. This withdrawal of electron density stabilizes the conjugate benzoate anion, making the parent acid more acidic. The pKa of 3-fluorobenzoic acid is approximately 3.86, which is significantly lower than the 4.20 of benzoic acid, clearly demonstrating the acid-strengthening impact of the meta-fluoro group.[8][9]

The 5-(hydroxymethyl) Substituent

Combined Effect and pKa Prediction

With two electron-withdrawing groups (-I) at the meta positions, their effects on acidity are expected to be additive. Both the fluoro and the hydroxymethyl groups will work synergistically to withdraw electron density from the ring, stabilize the carboxylate anion, and thus increase the acidity of the molecule.

Therefore, it is predicted that the pKa of this compound will be lower than that of both benzoic acid (4.20) and 3-fluorobenzoic acid (3.86) .

To quantify this prediction, we can utilize the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants for substituted aromatic compounds.[10][11]

The equation is given by: log(K/K₀) = ρσ Which can be rewritten for pKa values as: pKa = pKa₀ - ρΣσ

Where:

-

pKa₀ is the pKa of the unsubstituted benzoic acid (4.20).

-

ρ (rho) is the reaction constant, which is defined as 1.00 for the ionization of benzoic acids in water.[12]

-

Σσ (sigma) is the sum of the substituent constants for each group.

From literature, the Hammett constants (σ_meta) are:

-

For -F : +0.34 to +0.37[13]

-

For -CH₂OH : Approximately +0.07 to +0.10 (Values for -CH₂OH are less common, but are generally small and positive, indicating weak electron withdrawal).

Predicted pKa Calculation: pKa ≈ 4.20 - 1.00 * (σ_meta_F + σ_meta_CH₂OH) pKa ≈ 4.20 - (0.34 + 0.07) = 3.79

This calculation provides a robust theoretical estimate, suggesting a pKa value around 3.79 .

Methodologies for pKa Determination

Accurate pKa determination requires rigorous experimental or computational approaches. Below are detailed protocols for both field-proven experimental methods and a summary of a theoretical approach.

Experimental Determination: Potentiometric Titration

This is the gold-standard method for pKa determination, relying on the precise measurement of pH as a function of the volume of a titrant (a strong base) added.

Principle: The pKa is the pH at which the concentrations of the acidic (HA) and conjugate base (A⁻) forms are equal. This corresponds to the midpoint of the titration curve.

Detailed Protocol:

-

Preparation of Analyte Solution:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the compound in a known volume (e.g., 50.00 mL) of deionized, CO₂-free water. A small amount of a co-solvent like methanol or ethanol (e.g., <5%) may be used if solubility is low, but the pKa value will be for that specific solvent system.

-

-

Titrant Preparation:

-

Prepare a standardized solution of a strong base, typically 0.01 M or 0.1 M Sodium Hydroxide (NaOH), using CO₂-free water.

-

-

Apparatus Setup:

-

Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the experimental temperature (e.g., 25°C).

-

Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a calibrated burette or an automated titrator to add the NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence volume (V_eq) from the inflection point of the curve (often found using the maximum of the first derivative, d(pH)/dV).

-

The pKa is the pH value on the curve corresponding to half the equivalence volume (V_eq / 2).

-

Visualization of Potentiometric Titration Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Computational Prediction

Modern computational chemistry offers powerful tools for predicting pKa values, which can be invaluable for high-throughput screening or for compounds that are difficult to synthesize or handle.

Principle: These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment. The pKa is then derived from the relationship ΔG = -RTln(Ka).

General Workflow:

-

Structure Optimization: The 3D structures of both the protonated acid (HA) and the deprotonated anion (A⁻) are geometry-optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT) with an appropriate basis set.

-

Solvation Energy Calculation: Since pKa is an aqueous property, the effect of the solvent (water) is crucial. Implicit solvent models (e.g., PCM, SMD) are used to calculate the free energy of solvation for both species.

-

Free Energy Calculation: The total Gibbs free energy in solution is calculated for both HA and A⁻.

-

pKa Calculation: The pKa is calculated using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity. This often involves a known reference compound for higher accuracy.

Computational methods, while powerful, must be benchmarked against experimental data to ensure the chosen level of theory and solvent model are appropriate for the chemical class under investigation.[14]

Data Summary and Interpretation

The acidity of this compound is dictated by the additive electron-withdrawing inductive effects of its substituents.

| Compound | Substituents | Expected pKa | Reference pKa |

| Benzoic Acid | -H | ~4.20 | 4.20[1][2] |

| 3-Fluorobenzoic Acid | 3-F | ~3.86 | 3.86[8][9] |

| This compound | 3-F, 5-CH₂OH | ~3.79 | (Predicted) |

Interpretation: The analysis strongly indicates that this compound is a moderately strong organic acid, significantly more acidic than benzoic acid. The presence of two meta-directing, inductively withdrawing groups stabilizes the conjugate base, facilitating the release of the carboxylic proton. This increased acidity is a key characteristic that will influence its behavior in biological systems.

Visualization of Substituent Effects

Caption: Inductive effects leading to increased acidity.

Implications in Drug Development

Understanding the pKa of an active pharmaceutical ingredient (API) is non-negotiable in drug development. For this compound, a pKa around 3.8 means:

-

Solubility: The compound will be predominantly in its ionized (carboxylate) form at physiological pH (~7.4), which generally confers higher aqueous solubility.

-

Absorption: The charge state affects membrane permeability. The neutral, protonated form is more lipophilic and more likely to cross cell membranes via passive diffusion. The low pKa means that very little of the neutral form will exist in the intestines, potentially impacting oral absorption.

-

Target Binding: If the target receptor or enzyme has a binding pocket with specific charge requirements, the ionization state of the API is critical for electrostatic interactions.

Therefore, the precise determination of this pKa value is essential for building accurate ADME models, designing appropriate formulations, and ultimately ensuring the efficacy and safety of a potential therapeutic agent.

References

- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 4. fiveable.me [fiveable.me]

- 5. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. 3-Fluorobenzoic acid CAS#: 455-38-9 [m.chemicalbook.com]

- 9. parchem.com [parchem.com]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 12. youtube.com [youtube.com]

- 13. web.viu.ca [web.viu.ca]

- 14. pubs.acs.org [pubs.acs.org]

A Guide to the Spectroscopic Characterization of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Prepared by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the mass spectrometry (MS) and infrared (IR) spectroscopic data for the compound 3-Fluoro-5-(hydroxymethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental considerations, and expected spectral features for the unambiguous identification and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction: The Compound in Focus

This compound is a substituted aromatic carboxylic acid of significant interest as a building block in medicinal chemistry and materials science. Its precise molecular structure dictates its chemical reactivity and potential biological activity. Therefore, rigorous structural confirmation is a critical first step in any research and development workflow.

Compound Identity:

Spectroscopic techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide definitive evidence of molecular weight and the presence of key functional groups, respectively. This guide will detail the expected outcomes from these analyses.

Mass Spectrometry (MS) Analysis: Elucidating the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For aromatic carboxylic acids, Electron Ionization (EI) is a common technique that provides a reproducible fragmentation "fingerprint."

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A robust EI-MS protocol is foundational to acquiring reliable data. The causality behind each step is crucial for achieving a clean, interpretable spectrum.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or dichloromethane). The choice of a volatile solvent is critical to ensure efficient vaporization in the ion source without thermal degradation.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or following chromatographic separation (GC-MS).

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (standardized at 70 eV). This energy is sufficient to dislodge an electron, creating a positively charged molecular ion (M⁺•) and inducing predictable bond cleavages.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathway